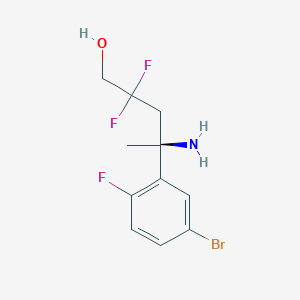
(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL is an organic compound that features a unique combination of functional groups, including an amino group, a bromine atom, and multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL typically involves multi-step organic reactions. One common method involves the lithiation of 1-bromo-4-fluorobenzene, followed by reaction with a suitable borate to form a boronic ester intermediate. This intermediate is then subjected to further reactions to introduce the amino and difluoropentan-1-OL groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted derivatives that retain the core structure of the original compound but with different functional groups, enhancing its versatility in synthetic applications.
Scientific Research Applications
(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of (S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways, leading to its observed effects. The presence of fluorine atoms enhances its binding affinity and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone: An important intermediate in medicinal chemistry with similar halogen substituents.
(S)-1-(5-Bromo-2-fluorophenyl)-2,2,2-trifluoroethanamine: Another compound with a similar structural motif used in neurological research.
Uniqueness
(S)-4-Amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-OL is unique due to its combination of an amino group and multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C11H13BrF3NO |
|---|---|
Molecular Weight |
312.13 g/mol |
IUPAC Name |
(4S)-4-amino-4-(5-bromo-2-fluorophenyl)-2,2-difluoropentan-1-ol |
InChI |
InChI=1S/C11H13BrF3NO/c1-10(16,5-11(14,15)6-17)8-4-7(12)2-3-9(8)13/h2-4,17H,5-6,16H2,1H3/t10-/m0/s1 |
InChI Key |
AYYAASGDEADLKX-JTQLQIEISA-N |
Isomeric SMILES |
C[C@](CC(CO)(F)F)(C1=C(C=CC(=C1)Br)F)N |
Canonical SMILES |
CC(CC(CO)(F)F)(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


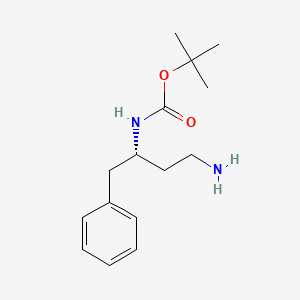
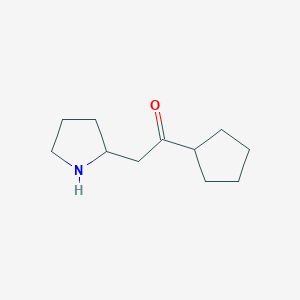
![Benzyl N-[3-(2-[[(benzyloxy)carbonyl]amino]ethyl)phenyl]carbamate](/img/structure/B15243865.png)
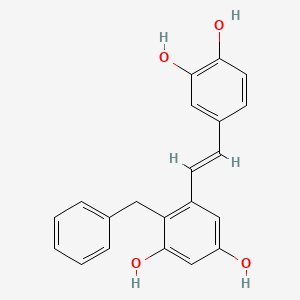
![2-[3-Oxo-3-[2-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B15243882.png)
![4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid](/img/structure/B15243886.png)
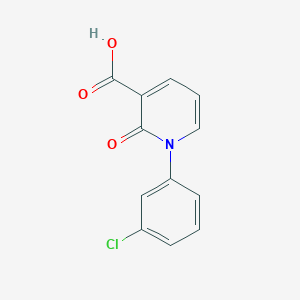
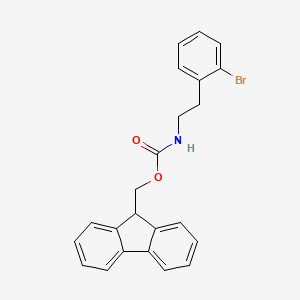


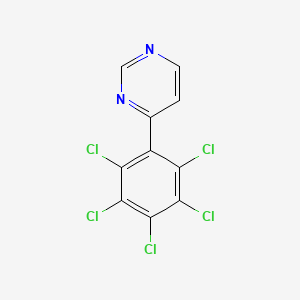
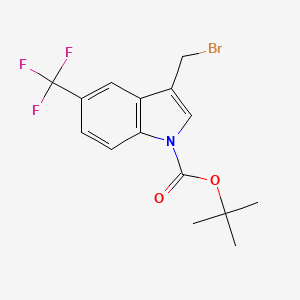

![Ethyl 2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B15243952.png)
